molecular formula C14H13NO B8631286 1-Phenyl-2-(pyridin-2-yl)propan-1-one

1-Phenyl-2-(pyridin-2-yl)propan-1-one

Cat. No.: B8631286
M. Wt: 211.26 g/mol
InChI Key: HJSKELLJCUDHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(pyridin-2-yl)propan-1-one is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-phenyl-2-pyridin-2-ylpropan-1-one

InChI

InChI=1S/C14H13NO/c1-11(13-9-5-6-10-15-13)14(16)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

HJSKELLJCUDHDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of DMSO (5.5 mL, 77.5 mmol) in dichloromethane (10 mL) is added drop wise to a solution of oxalyl chloride (3.3 mL, 39.0 mmol) in dichloromethane (100 mL) with the internal temperature under −60° C. The reaction mixture is stirred for 15 minutes and then a solution of 1-phenyl-2-(pyridin-2-yl)propan-1-ol (2) (7.0 g, 32.8 mmol) in dichloromethane (10 mL) is added slowly to keep the internal temperature under −60° C. After 30 minutes, triethylamine (22.3 mL, 0.16 mol) is added slowly at −78° C. After 15 minutes, the reaction is allowed to warm up to 0° C. for 30 minutes and then quenched with water. The mixture is separated and the aqueous phase is extracted with dichloromethane (2×50 mL). The extracts are combined, washed with brine, dried, concentrated and purified by column chromatography (hexane/ethyl acetate 10:1 to 4:1) to give 3 (6.4 g, 91%) as a yellow oil. 1H NMR (300 MHz, CDCl3): δ 1.51-1.54 (m, 3H), 4.84-4.92 (m, 1H), 7.03-708 (m, 1H), 7.18-7.20 (m, 2H), 7.30-7.35 (m, 1H), 7.40-7.43 (m, 1H), 7.52-7.57 (m, 1H), 7.95-7.98 (m, 2H), 8.47-8.48 (m, 1H).
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Quantity
5.5 mL
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reactant
Reaction Step One
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3.3 mL
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reactant
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10 mL
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solvent
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100 mL
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solvent
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7 g
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reactant
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10 mL
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solvent
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22.3 mL
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reactant
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Yield
91%

Synthesis routes and methods II

Procedure details

(R)-2-methyl-1-phenyl-2-(pyridin-2-yl)propan-1-amine is prepared starting from racemic 2-methyl-1-phenyl-2-(pyridin-2-yl)propan-1-amine using chiral SFC chromatography. This oil is dissolved in isopropyl acetate and a solution of 5-6 N HCl in isopropyl alcohol is added. The mixture is concentrated, and triturated in ether to yield 3 as a white solid. M.p.=188° C. 1HNMR (300 MHz, CD3OD): δ 1.59 (s, 3H), 1.76 (s, 3H), 5.09 (s, 1H), 7.25-7.28 (m, 2H), 7.38-7.40 (m, 3H), 8.00 (t, J=6.6 Hz, 1H), 8.11 (d, J=6.9 Hz, 1H), 8.56 (t, J=7.8 Hz, 1H), 8.77 (d, J=5.7 Hz, 1H). MS: m/z 227.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.